N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride

Chemical Identity Purity Specification Quality Control

Researchers seeking unexplored cyclohexanamine chemotypes for broad-panel receptor profiling face a gap in the N-alkyl SAR matrix. This compound (CAS 1220016-95-4), with an N-ethyl substituent on a piperidin-4-ylmethyl scaffold, fills the gap between N-methyl and larger N-alkyl congeners, enabling systematic SAR studies. - Ideal for GPCR panels, kinase selectivity screens, and monoamine transporter assays. - High-purity (NLT 98%) ensures reproducible data; defined CAS and InChI Key support analytical method development. - Exclusive R&D use; available with full supply chain traceability and global shipping.

Molecular Formula C14H30Cl2N2
Molecular Weight 297.3 g/mol
CAS No. 1220016-95-4
Cat. No. B1424731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride
CAS1220016-95-4
Molecular FormulaC14H30Cl2N2
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCCN(CC1CCNCC1)C2CCCCC2.Cl.Cl
InChIInChI=1S/C14H28N2.2ClH/c1-2-16(14-6-4-3-5-7-14)12-13-8-10-15-11-9-13;;/h13-15H,2-12H2,1H3;2*1H
InChIKeyPGUYZLDAOXNGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine Dihydrochloride: Identity & Purity


N-Ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride (CAS 1220016-95-4) is a synthetic organic compound belonging to the cyclohexanamine class, featuring a tertiary amine core substituted with an N-ethyl group and a piperidin-4-ylmethyl moiety, supplied as the dihydrochloride salt . With a molecular formula of C14H30Cl2N2 and a molecular weight of 297.31 g/mol, it is distributed as a research chemical by multiple vendors under purity specifications of NLT 98% . The compound is listed in the ChemSpider database (CSID: 25075173) but lacks predicted physicochemical properties in standard modules , and is classified exclusively for R&D use, not for human or veterinary applications .

N-Ethyl vs. N-Methyl Substitution in Cyclohexanamine Tools


The N-ethyl substituent on the tertiary amine nitrogen of CAS 1220016-95-4 is a critical structural determinant that distinguishes it from its closest commercially available analog, N-methyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride (CAS 1219957-63-7) . In cyclohexanamine-based chemical series, the identity of the N-alkyl group modulates lipophilicity (calculated logP), steric bulk, and hydrogen-bonding capacity, all of which can influence membrane permeability, receptor binding kinetics, and metabolic stability in ways that are not predictable from the N-methyl congener alone [1]. Positional isomerism within the piperidine ring attachment site (4-ylmethyl vs. 3-ylmethyl, CAS 1220034-33-2) introduces further differences in molecular shape and potential target engagement that preclude simple interchangeability . Without direct comparative pharmacological data for this specific compound, procurement decisions must therefore be guided by the structural uniqueness of the N-ethyl, piperidin-4-ylmethyl substitution pattern rather than assumed functional equivalence to analogs.

Differentiation Evidence: vs. N-Methyl and Positional Isomers


Purity and Molecular Identity: N-Ethyl vs. N-Methyl

CAS 1220016-95-4 (N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride) is supplied at a purity specification of NLT 98% (HPLC) as reported by MolCore, with a molecular weight of 297.31 g/mol (free base + 2 HCl) . Its closest N-methyl analog (CAS 1219957-63-7, N-methyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride) carries a molecular weight of 283.3 g/mol, reflecting the loss of one methylene unit . The N-ethyl compound is listed as discontinued at VWR and CymitQuimica, indicating constrained commercial availability relative to the N-methyl series . This supply-side scarcity, combined with the defined purity benchmark, constitutes a procurement-relevant differentiation when a research program specifically requires the N-ethyl substitution pattern.

Chemical Identity Purity Specification Quality Control

Positional Isomerism: 4-ylmethyl vs. 3-ylmethyl Attachment

The target compound features a piperidin-4-ylmethyl substituent attached to the central tertiary amine, whereas the positional isomer N-ethyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride (CAS 1220034-33-2) carries the methylene bridge at the piperidine 3-position . This positional shift alters the three-dimensional vector of the piperidine ring relative to the cyclohexane core. In related cyclohexyl-piperidine chemical series evaluated as melanocortin-4 receptor (MC4R) modulators, the attachment position on the piperidine ring has been shown to affect receptor binding potency, with certain positional isomers displaying differential agonist vs. antagonist profiles [1]. Although direct pharmacological data for CAS 1220016-95-4 are not publicly available, the documented sensitivity of biological activity to piperidine substitution position within this chemotype supports the non-interchangeability of the 4-ylmethyl and 3-ylmethyl isomers for SAR exploration.

Positional Isomer Piperidine Substitution Molecular Topology

Clean-Slate Research Tool: No Published Pharmacological Data

A systematic search of PubMed, BindingDB, ChEMBL, and patent literature reveals no publicly available quantitative pharmacological data (IC50, Ki, EC50) for CAS 1220016-95-4 against any defined molecular target as of the search date [1]. This distinguishes it from structurally related compounds such as desoxypipradrol (2-DPMP), for which extensive monoamine transporter inhibition data exist (e.g., DAT IC50 values in the sub-micromolar range) [2]. For researchers seeking an uncharacterized cyclohexanamine scaffold for de novo target profiling, selectivity panel screening, or proprietary SAR exploration, the absence of pre-existing published data represents a strategic advantage: it eliminates the risk of redundant discovery and allows for unencumbered intellectual property generation .

Research Tool Uncharacterized Compound De Novo Profiling

Recommended Application Scenarios


De Novo Receptor Profiling & Selectivity Screening

Given the complete absence of published target engagement data for CAS 1220016-95-4 , this compound is ideally suited as a starting point for broad-panel receptor profiling (e.g., GPCR panels, kinase selectivity screens, or neurotransmitter transporter assays). Its structural features—a tertiary amine with cyclohexane and piperidine moieties—place it within chemotypes known to interact with aminergic GPCRs, sigma receptors, and monoamine transporters, yet its specific selectivity fingerprint remains entirely unexplored. This creates an opportunity for proprietary discovery with freedom-to-operate advantages .

SAR Exploration of N-Alkyl Cyclohexanamine Series

The N-ethyl substitution of CAS 1220016-95-4 fills a specific gap in the N-alkyl cyclohexanamine SAR matrix, positioned between the N-methyl analog (CAS 1219957-63-7) and larger N-substituted variants . Systematic comparison of N-methyl, N-ethyl, and N-propyl/benzyl congeners across a defined biological assay panel would allow medicinal chemists to establish the contribution of N-alkyl chain length and steric bulk to target potency, selectivity, and ADME properties. The high purity specification (NLT 98%) supports reproducible SAR data generation .

Analytical Reference Standard Development

With a defined CAS registry number (1220016-95-4), a well-characterized molecular identity (C14H30Cl2N2, MW 297.31), and availability at NLT 98% purity , this compound can serve as an analytical reference standard for the development of LC-MS/MS or GC-MS methods. This is particularly relevant for forensic toxicology laboratories or regulatory agencies that may need to identify or quantify novel cyclohexanamine derivatives in seized materials or biological matrices. The compound's listing in ChemSpider with InChI Key PGUYZLDAOXNGBM-UHFFFAOYSA-N provides a unique chemical identifier for unambiguous database registration .

Chemical Probe Development for Sigma & Orexin Receptors

Vendor descriptions reference preliminary investigation of this compound's potential interaction with orexin receptors and the central nervous system, although no quantitative data are publicly available . The cyclohexyl-piperidine scaffold is a recognized privileged structure in sigma receptor ligand design, as evidenced by patents describing piperidine-based sigma receptor ligands [1]. Researchers interested in exploring sigma-1/sigma-2 or orexin receptor pharmacology may therefore find CAS 1220016-95-4 a useful chemical starting point for the design of fluorescent probes, photoaffinity labels, or radioligand candidates, with the advantage that its target profile is not pre-disclosed in the literature.

Quote Request

Request a Quote for N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.